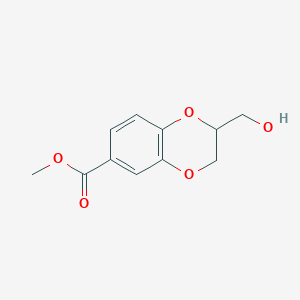

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Description

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a bicyclic aromatic compound featuring a 1,4-benzodioxine core substituted with a hydroxymethyl group at position 2 and a methyl ester at position 4.

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDQZGZDSIQMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Closure to Form the Benzodioxine Core

Starting Material:

The synthesis begins with 3,4-dihydroxy benzaldehyde , a readily available aromatic compound with hydroxyl groups positioned ortho to each other, facilitating cyclization.

- Reagents: 1,2-Dibromoethane (ethylene dibromide) acts as a cyclizing agent.

- Base: Alkali hydroxides such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) create a strongly basic environment.

- Catalysts: Tetrabutyl ammonium bromide (TBAB) may be used as a phase transfer catalyst to enhance nucleophilic substitution.

- Temperature: Reflux conditions are maintained to promote cyclization.

Reaction Mechanism:

The hydroxyl groups on the benzaldehyde undergo nucleophilic attack on the dibromoethane, leading to the formation of a 1,4-benzodioxine ring system through intramolecular cyclization, producing 2,3-dihydro-1,4-benzodioxane-6-formaldehyde intermediate.

Data Reference:

This method is detailed in a patent where the reaction yields a mesophase product after purification, with high efficiency (~90%) and mild conditions, suitable for industrial scale-up.

Oxidation to the Carboxylic Acid Derivative

Objective:

Convert the benzodioxane aldehyde intermediate into the corresponding carboxylic acid derivative, specifically 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid .

- Potassium permanganate (KMnO₄)

- Hydrogen peroxide (H₂O₂) as an alternative

- Temperature: Maintained between 90°C to 110°C

- Duration: Approximately 1-2 hours with controlled addition of oxidant to prevent over-oxidation

- Work-up: Post-reaction, the mixture is cooled, alkalized with KOH, filtered, and acidified with hydrochloric acid to precipitate the acid.

Yield and Optimization:

The use of potassium permanganate significantly improves yield (~90%) and reduces operational hazards compared to other oxidants like urea peroxide. This process is scalable and cost-effective for industrial applications.

Esterification to Form Methyl Ester

Starting Material:

The synthesized benzodioxane-6-carboxylic acid.

- Refluxing the acid in methanol with concentrated sulfuric acid or another acid catalyst facilitates esterification.

- Alternatively, direct methylation using diazomethane can be employed, although less common in large-scale synthesis.

Outcome:

Formation of Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate with high purity and yield.

Functional Group Modification to Introduce Hydroxymethyl Group

- The hydroxymethyl group at position 2 can be introduced via selective reduction or hydroxymethylation of the methyl ester intermediate.

- Formaldehyde or paraformaldehyde under basic or acidic conditions can be used for hydroxymethylation, targeting the methylene position adjacent to the benzodioxine ring.

- Mild conditions prevent overreaction or ring cleavage.

- Catalysts such as sodium hydroxide or acetic acid may be employed.

Note:

The specific conditions for hydroxymethylation are optimized to ensure regioselectivity and prevent side reactions.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of potassium permanganate in oxidation steps notably enhances yield and safety, making it preferable for industrial synthesis.

- The initial cyclization step is critical for establishing the core benzodioxine structure, which dictates subsequent functionalization.

- Hydroxymethylation at the 2-position requires precise control to avoid ring cleavage or undesired side reactions.

- The overall process emphasizes cost-effectiveness, mild reaction conditions, and high yields, aligning with industrial manufacturing standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

Research has indicated that derivatives of benzodioxane compounds exhibit promising antihypertensive effects. Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate is structurally related to these compounds and may share similar pharmacological properties. Studies suggest that modifications to the benzodioxane structure can enhance selectivity for alpha-1 adrenergic receptors, potentially leading to new antihypertensive agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have shown that certain benzodioxane derivatives can mitigate neuronal cell death induced by oxidative stress. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of functional groups that can enhance the mechanical properties and thermal stability of polymeric materials. Research has demonstrated its effectiveness in creating biodegradable plastics with improved performance characteristics .

Chemical Intermediates

Synthesis of Bioactive Compounds

This compound acts as an important intermediate in the synthesis of various bioactive molecules. Its hydroxymethyl group provides a reactive site for further chemical modifications, enabling the development of complex organic structures used in pharmaceuticals and agrochemicals. The versatility of this compound makes it a valuable building block in synthetic organic chemistry .

Data Tables

| Pack Size | Price (USD) | Availability |

|---|---|---|

| 1g | $395 | In Stock |

| 3g | $950 | In Stock |

Case Studies

Case Study 1: Antihypertensive Research

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzodioxane compounds, including this compound, focusing on their interaction with alpha-1 adrenergic receptors. Results indicated that specific modifications led to enhanced receptor affinity and reduced blood pressure in animal models .

Case Study 2: Polymer Development

In a recent investigation into biodegradable polymers, researchers synthesized copolymers using this compound as a monomer. The resulting materials demonstrated improved mechanical properties compared to traditional biodegradable plastics, showcasing potential applications in sustainable packaging solutions .

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound belongs to the benzodioxine/benzodioxane family, which shares a fused benzene and dioxane/dioxine ring system. Key analogs include:

Key Observations :

- Synthetic Flexibility : The methyl ester at position 6 allows for further hydrolysis to carboxylic acids or transesterification, similar to ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

Biological Activity

Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as YB-455, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C₁₁H₁₂O₅

- Molecular Weight : 224.212 g/mol

- CAS Number : 103987-19-5

- Purity : > 95% (as per supplier data)

The biological activity of this compound is primarily attributed to its structural characteristics which allow it to interact with various biological targets.

- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition can lead to antiproliferative effects in mammalian cells. Research indicates that similar compounds within the benzopsoralen family exhibit marked antiproliferative effects when activated by UVA light .

- Antiproliferative Effects : Studies have demonstrated that derivatives of benzopsoralens, including those with hydroxymethyl groups, exhibit significant antiproliferative activity against various cancer cell lines. The activity appears to be enhanced under UVA activation conditions .

Study on Antiproliferative Activity

In a notable study published in PubMed, researchers synthesized several benzopsoralen derivatives and assessed their biological activities. The study found that compounds carrying hydroxymethyl or diethylaminomethyl groups at specific positions showed significant antiproliferative effects when incubated in the dark. The most potent compounds were those that inhibited topoisomerase II effectively .

Comparative Analysis Table

| Compound Name | Structure | Topoisomerase II Inhibition | Antiproliferative Activity | UVA Activation |

|---|---|---|---|---|

| YB-455 | YB-455 Structure | Yes | High | Yes |

| 5-Hydroxymethylbenzopsoralen | 5-Hydroxymethyl Structure | Yes | Moderate | Yes |

| 11-Diethylaminomethylbenzopsoralen | 11-Diethylaminomethyl Structure | Yes | High | Yes |

Note: The structures are illustrative; actual chemical structures should be referenced from reliable chemical databases.

Potential Therapeutic Applications

The findings suggest that this compound could have applications in photochemotherapy and as a potential therapeutic agent for conditions requiring topoisomerase inhibition. Its ability to induce antiproliferative effects without significant mutagenic activity makes it a candidate for further exploration in cancer treatment protocols.

Q & A

Q. What are the key steps for synthesizing Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate?

- Methodological Answer : A plausible synthetic route involves:

Esterification : Start with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-53-9), converting it to the methyl ester using methanol and an acid catalyst (e.g., H₂SO₄) .

Formylation : Introduce a formyl group at the 2-position via regioselective Vilsmeier-Haack formylation (POCl₃/DMF) to yield the aldehyde intermediate (2-formyl derivative) .

Reduction : Reduce the aldehyde to a hydroxymethyl group using NaBH₄ or LiAlH₄ in anhydrous THF .

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : NMR reveals peaks for the benzodioxine protons (δ 4.2–4.5 ppm, dioxane ring), hydroxymethyl (δ 3.6–3.8 ppm, -CH₂OH), and methyl ester (δ 3.7 ppm, singlet) .

- IR : Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ expected for C₁₂H₁₂O₆) .

Q. What purification techniques are recommended for this compound?

- Methodological Answer : After synthesis, use:

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 20–50%) to separate ester and hydroxymethyl intermediates .

- Recrystallization : Dissolve in warm ethanol and cool slowly to isolate pure crystals .

Advanced Research Questions

Q. How does the hydroxymethyl group influence regioselectivity in cyclization reactions?

- Methodological Answer : The hydroxymethyl group can act as a directing group in cycloadditions. For example, in Diels-Alder reactions, it stabilizes transition states via hydrogen bonding, favoring endo selectivity. Computational modeling (DFT) predicts electron density shifts at the benzodioxine ring, guiding experimental design .

Q. What mechanistic insights explain the stability of the benzodioxine ring under acidic conditions?

Q. How can stereochemical outcomes be controlled during hydroxymethyl functionalization?

Q. What role does this compound play in flavonoid derivatives like silibinin?

- Methodological Answer : The benzodioxine moiety in silibinin (a hepatoprotective flavonoid) enhances bioavailability by increasing lipophilicity. This compound serves as a precursor; its hydroxymethyl group is critical for forming glycosidic linkages in vivo, as shown in isotopic tracer studies (-labeling) .

Q. How can computational modeling predict reactivity in derivative synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for reactions like ester hydrolysis or hydroxymethyl oxidation. For instance, Fukui indices identify nucleophilic attack sites on the benzodioxine ring, guiding electrophilic substitution experiments .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.